molecular formula C15H11N3 B14402470 2-Phenyl-3-(pyridin-2-yl)pyrazine CAS No. 89684-70-8

2-Phenyl-3-(pyridin-2-yl)pyrazine

Cat. No.: B14402470
CAS No.: 89684-70-8
M. Wt: 233.27 g/mol
InChI Key: OUGYSHWGPNEWPE-UHFFFAOYSA-N
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Description

2-Phenyl-3-(pyridin-2-yl)pyrazine is a heterocyclic compound that contains both a pyrazine ring and a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-3-(pyridin-2-yl)pyrazine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromopyridine with phenylhydrazine, followed by cyclization with a suitable reagent such as sodium ethoxide. Another approach involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of pyridine is coupled with a halogenated pyrazine under palladium catalysis .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-3-(pyridin-2-yl)pyrazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrazine rings, often using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced pyrazine derivatives.

    Substitution: Formation of substituted pyrazine or pyridine derivatives.

Mechanism of Action

Properties

CAS No.

89684-70-8

Molecular Formula

C15H11N3

Molecular Weight

233.27 g/mol

IUPAC Name

2-phenyl-3-pyridin-2-ylpyrazine

InChI

InChI=1S/C15H11N3/c1-2-6-12(7-3-1)14-15(18-11-10-17-14)13-8-4-5-9-16-13/h1-11H

InChI Key

OUGYSHWGPNEWPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CN=C2C3=CC=CC=N3

Origin of Product

United States

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